beta-Styrenesulfonic Acid Sodium Salt
Description
Overview of Styrenesulfonic Acid Sodium Salts in Academic Inquiry
Styrenesulfonic acid sodium salts are a class of vinyl compounds characterized by a styryl group functionalized with a sulfonic acid sodium salt. In academic and industrial research, the most commonly studied and utilized member of this family is the para-isomer, sodium 4-styrenesulfonate. This is largely due to its relative ease of synthesis and its utility in creating high-molecular-weight polyelectrolytes with a wide range of applications. These polymers, known as poly(styrenesulfonic acid sodium salt)s, are integral to processes such as ion-exchange resins, water treatment, and as components in conductive coatings and biomedical applications. polysciences.comchemicalbook.com
The sulfonic acid group imparts strong hydrophilicity and ionic conductivity, while the polystyrene backbone provides a robust and versatile scaffold. polysciences.com Research into styrenesulfonic acid sodium salts often focuses on controlling their polymerization to achieve polymers with specific molecular weights and low polydispersity, which is crucial for many advanced applications. nih.gov Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization have been extensively explored for the synthesis of well-defined polymers from these monomers. researchgate.net
Historical Context and Evolution of Research on Beta-Styrenesulfonic Acid Sodium Salt
The scientific focus on this compound, also known chemically as sodium (E)-2-phenylethene-1-sulfonate, has been more niche compared to its para- and meta-isomers. Early research into styrenesulfonic acids dates back to the mid-20th century, with a primary focus on the development of synthetic rubbers and ion-exchange resins. The beta-isomer, with the sulfonate group directly attached to the vinyl side chain, presents different steric and electronic properties compared to its ring-sulfonated counterparts.
Initial investigations into the synthesis and polymerization of beta-styrenesulfonic acid were often part of broader studies on the reactivity of substituted styrenes. However, dedicated research focusing specifically on the unique properties and potential applications of polymers derived from the beta-isomer has been less extensive. The evolution of research has seen a gradual shift from fundamental synthesis and characterization to exploring its potential in more specialized areas of materials science, although it remains a less-chartered territory in comparison to sodium 4-styrenesulfonate.
Significance of this compound in Polymer and Materials Science
The significance of this compound in polymer and materials science stems from the unique structural attributes it imparts to polymers. The placement of the sulfonate group directly on the polymerizable double bond influences the reactivity of the monomer and the architecture of the resulting polymer chain. This can lead to polymers with distinct charge densities, spatial arrangements of ionic groups, and different interaction potentials with other molecules and surfaces compared to polymers derived from the para-isomer.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | Sodium (E)-2-phenylethene-1-sulfonate |
| Synonym | This compound |
| CAS Number | 2039-44-3 |
| Molecular Formula | C₈H₇NaO₃S |
| Molecular Weight | 206.19 g/mol |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H7NaO3S |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
sodium;2-phenylethenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Beta Styrenesulfonic Acid Sodium Salt and Its Derivatives
Direct Synthesis Pathways for Beta-Styrenesulfonic Acid Sodium Salt
The industrial production of this compound, also known as sodium p-styrene sulfonate, is achieved through several direct synthetic routes. These methods are designed to be efficient and scalable, providing high-purity monomer for various applications.
Novel Synthetic Routes and Reaction Conditions
Recent advancements in the synthesis of this compound have focused on developing continuous and solvent-free processes to enhance efficiency and reduce environmental impact. One notable method involves the sulfonation of bromoethylbenzene followed by neutralization and dehydrobromination.
A continuous process has been developed starting from bromoethylbenzene, which is preheated and fed into a combined sulfonation reactor. In this reactor, it reacts with gaseous sulfur trioxide mixed with a dry gas. The resulting bromoethylbenzene sulfonic acid is then continuously neutralized with liquid caustic soda in a high-speed homogenization pump. This is followed by heating to remove the bromine, yielding liquid sodium p-styrene sulfonate. Subsequent cooling, crystallization, centrifugation, and drying produce the final solid product. google.com This method avoids the use of solvents, thereby reducing costs and environmental pollution. google.com
Another established route involves the direct sulfonation of styrene (B11656). This can be achieved by reacting the styrene monomer with sulfuric acid, followed by treatment with sodium sulfite. An alternative pathway utilizes the reaction of styrene with sodium bisulfite and sodium hydroxide. fengchengroup.com A further method starts from an aqueous solution of a β-haloethylbenzenesulfonic acid, which is reacted with an aqueous solution of sodium hydroxide. acs.org
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In the continuous process using bromoethylbenzene, several parameters are controlled to ensure high-quality product.
The preheating temperature of bromoethylbenzene is typically maintained between 50-70°C. google.com The sulfonation reaction temperature is a critical factor and is controlled in the range of 80-110°C to ensure the formation of high-quality sulfonic acid. google.com The molar ratio of sulfur trioxide to bromoethylbenzene is kept between 1.05-1.1:1. google.com During the neutralization and debromination step, the temperature is controlled at 45-55°C for neutralization and then increased to 110-120°C for the removal of bromine. google.com The molar ratio of bromoethylbenzene sulfonic acid to liquid caustic soda is approximately 1:2.1. google.com By carefully controlling these parameters, this process can significantly reduce the levels of impurities such as isomers and inorganic salts. google.com
Below is a data table summarizing the key reaction parameters for the continuous synthesis of sodium p-styrene sulfonate.
| Parameter | Value |
| Bromoethylbenzene Preheating Temperature | 50-70°C |
| Sulfonation Reaction Temperature | 80-110°C |
| Molar Ratio (Sulfur Trioxide : Bromoethylbenzene) | 1.05-1.1 : 1 |
| Neutralization Temperature | 45-55°C |
| Debromination Temperature | 110-120°C |
| Molar Ratio (Bromoethylbenzene Sulfonic Acid : Caustic Soda) | 1 : 2.1 |
Derivatization of this compound
The derivatization of this compound opens up a wide range of possibilities for creating functional monomers and polymers with tailored properties. Key derivatization strategies include the synthesis of ester derivatives and other chemical modifications.
Synthesis of Ester Derivatives for Protected Monomers
Ester derivatives of styrenesulfonic acid are valuable as protected monomers. These hydrophobic monomers can be copolymerized with other hydrophobic monomers, and the protecting alkyl group can be later removed to yield a cross-linked poly(styrenesulfonic acid) membrane. acs.org
A two-step synthesis for n-butyl styrenesulfonate has been described. The first step involves an ion exchange reaction between sodium styrenesulfonate and silver nitrate (B79036) in an aqueous solution at 0°C. This reaction produces a white solid crude product of silver(I) styrenesulfonate. acs.org
In the second step, a nucleophilic substitution reaction is carried out between the silver(I) styrenesulfonate and an alkyl halide, such as 1-iodobutane. This reaction is typically performed in acetonitrile (B52724) at 50°C for 24 hours in the dark. The resulting product is the corresponding alkyl styrenesulfonate ester. acs.org This method provides a versatile route to various styrenesulfonate esters by simply changing the alkyl halide used in the second step.
Chemical Modifications and Functionalization Strategies
Beyond esterification, other chemical modifications of this compound can be employed to introduce different functionalities. A key intermediate for such modifications is styrenesulfonyl chloride.
Styrene p-sulfonyl chloride can be synthesized from sodium styrene p-sulfonate by reacting it with thionyl chloride in dry dimethylformamide at low temperatures. prepchem.com The reaction mixture is typically cooled to around 3°C, and the thionyl chloride is added dropwise, followed by the portion-wise addition of the sodium salt. prepchem.com After the reaction, the mixture is poured onto ice and extracted with a solvent like toluene. The organic extract is then neutralized, washed, dried, and the solvent is removed to yield the purified styrene p-sulfonyl chloride. prepchem.com
This sulfonyl chloride is a versatile intermediate that can be used to synthesize a variety of other derivatives. For instance, it can react with ammonia (B1221849) or primary and secondary amines to form the corresponding sulfonamides. google.com This opens up possibilities for creating a wide range of functionalized styrene monomers with different chemical properties for various applications in polymer synthesis and materials science.
Polymerization and Copolymerization of Beta Styrenesulfonic Acid Sodium Salt
Homopolymerization of Beta-Styrenesulfonic Acid Sodium Salt
Homopolymerization of NaSS yields linear aromatic polymers with sulfonate groups that impart unique properties, such as high water solubility and ion-exchange capabilities. The control over molecular weight, dispersity, and polymer architecture is highly dependent on the polymerization method employed.
Conventional free radical polymerization is a widely used method for synthesizing PSS due to its simplicity and the availability of inexpensive initiators. The process involves the standard steps of initiation, propagation, and termination.
The polymerization is typically carried out in aqueous solutions or polar organic solvents like N,N-dimethylformamide (DMF), owing to the high solubility of the monomer. A variety of initiators can be used to generate the initial radical species. Water-soluble initiators, such as potassium persulfate or ammonium (B1175870) persulfate, are common for aqueous systems. For organic media or mixed solvent systems, initiators like benzoyl peroxide (BPO) are often employed. The reaction temperature is chosen based on the thermal decomposition kinetics of the selected initiator. For instance, polymerizations using persulfate initiators are often conducted at around 70°C, while BPO-initiated reactions may be run at higher temperatures (90-105°C).
While effective for producing high molecular weight polymers with high conversions, conventional free radical polymerization offers limited control over the polymer's molecular weight distribution, often resulting in dispersity (Đ) values significantly greater than 1.5. However, research has shown that by manipulating reaction conditions, such as solvent composition, a pseudo-controlled behavior can be achieved, leading to lower dispersity values. One study demonstrated that using a water/DMF solvent system with BPO as the initiator could yield PSS with dispersities in the range of 1.15–1.85.
| Initiator | Solvent | Temperature (°C) | Conversion (%) | Dispersity (Đ) |
|---|---|---|---|---|
| Benzoyl Peroxide (BPO) | Water/DMF | 90-105 | Up to 99 | 1.15 - 1.85 |
| Ammonium Persulfate (APS) | Water | 70 | High | > 1.5 |
| Potassium Metabisulfite | Water | 70 | N/A | N/A |
To achieve better control over polymer architecture and produce well-defined polymers with predetermined molecular weights and low dispersity, controlled/living radical polymerization (CRP) techniques have been applied to the homopolymerization of NaSS. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
ATRP has been successfully used for the polymerization of NaSS in protic media. This technique typically involves a transition metal complex, such as copper(I) bromide (CuBr) with a ligand like 2,2'-bipyridine (B1663995) (bpy), which acts as a catalyst to reversibly activate and deactivate the propagating polymer chains. The initiator is usually an alkyl halide.
The direct ATRP of NaSS in pure aqueous solutions has proven to be challenging, often leading to poor control and bimodal molecular weight distributions. This is attributed to the competitive coordination of water molecules with the copper catalyst. To overcome this, modifications to the reaction system have been explored. The addition of a deactivator, copper(II) bromide (CuBr₂), or the use of mixed solvent systems, such as water/methanol (B129727), has been shown to significantly improve polymerization control. In a 1:1 water/methanol mixture, well-controlled polymerization can be achieved at room temperature, yielding polymers with dispersities as low as 1.26.
| Catalyst/Ligand | Initiator | Solvent | Temperature (°C) | Conversion (%) | Dispersity (Đ) |
|---|---|---|---|---|---|
| CuBr/bpy | Sodium 4-bromomethylbenzoate | Water | 20 | N/A | Poorly controlled |
| CuBr/bpy | Sodium 4-bromomethylbenzoate | 1:1 Water/Methanol | 20 | 80-90 | ~1.26 |
| CuBr/CuBr₂/bpy | 2-bromo-2-methylpropionate | Water | N/A | 92 | ~1.20 |
NMP is another powerful CRP technique that has been used to synthesize well-defined PSS. This method utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or its derivatives, to reversibly trap the propagating polymer radical. This reversible capping establishes the equilibrium between active and dormant chains required for controlled polymerization.
The homopolymerization of NaSS via NMP has been conducted in homogeneous solutions at elevated temperatures (typically >120°C). To polymerize the highly water-soluble NaSS monomer, hydrophilic nitroxides like 4-hydroxy-TEMPO (HTEMPO) are employed. The polymerization can be carried out in mixed solvent systems, such as ethylene (B1197577) glycol and water, using a conventional radical initiator like potassium persulfate (K₂S₂O₈) in combination with the nitroxide mediator. cmu.eduacs.org The use of additives like camphorsulfonic acid (CSA) has been shown to accelerate the reaction rate. cmu.eduacs.org This technique allows for the synthesis of PSS macroinitiators that can be subsequently used to create more complex structures like block copolymers. cmu.eduacs.org
| Mediator | Initiator System | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| HTEMPO | K₂S₂O₈ / NaHSO₃ | 75:25 Ethylene Glycol/Water | 125 | Reaction terminated at ~30% conversion to maintain livingness. |
RAFT polymerization is a highly versatile CRP method applicable to a wide range of monomers, including ionic ones like NaSS. The control in RAFT is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).
The direct polymerization of NaSS in aqueous media at neutral pH has been successfully demonstrated using the RAFT technique. acs.org The process can be initiated by standard water-soluble initiators, such as 4,4′-azobis(4-cyanopentanoic acid). acs.org The choice of RAFT agent is crucial for achieving good control. Dithiobenzoates, such as 4-cyanopentanoic acid dithiobenzoate, have proven to be effective CTAs for this monomer. acs.org RAFT polymerization of NaSS allows for the synthesis of well-defined homopolymers with predictable molecular weights and very low dispersities, typically in the range of 1.12 to 1.25. acs.org Furthermore, initiation using γ-radiation at ambient temperature has also been shown to facilitate a controlled RAFT polymerization of NaSS in aqueous media. researchgate.netmonash.edu
| Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) |
|---|---|---|---|---|
| 4-Cyanopentanoic acid dithiobenzoate | 4,4′-Azobis(4-cyanopentanoic acid) | D₂O | 70 | 1.12 - 1.25 |
| Carboxymethyl dithiobenzoate | 4,4′-Azobis(4-cyanopentanoic acid) | D₂O | 70 | Less efficient control |
The kinetics of NaSS homopolymerization are influenced by several factors, including monomer concentration, solvent, and temperature. In aqueous solutions, electrostatic interactions can play a significant role. Studies comparing the polymerization reactivity of NaSS with other monomers have provided insight into its behavior. For example, when polymerized under identical conditions, acrylamide (B121943) exhibits a much faster polymerization rate than NaSS, reaching near-quantitative conversion while the conversion of NaSS is still progressing at a lower rate. acs.org
In copolymerization studies, monomer reactivity ratios offer a quantitative measure of the tendency of a propagating radical to add to its own monomer type versus the comonomer. For the copolymerization of styrene (B11656) (M₁) and NaSS (M₂), the reactivity ratios have been reported as r₁ = 0.5 and r₂ = 10. researchgate.net The value of r₂ >> 1 indicates that a propagating radical with a NaSS terminal unit has a strong preference for adding another NaSS monomer rather than a styrene monomer. researchgate.net This suggests a high tendency for NaSS to homopolymerize. researchgate.net The kinetic data also indicate that NaSS homopolymerization is ten times faster than its copolymerization with styrene. researchgate.net
Kinetic studies of grafting PSS from ozonized polymer surfaces have been performed to understand the activation energy of the process. For the grafting of PSS from poly(ɛ-caprolactone), a low activation energy was observed, indicating that the grafting rate is significantly influenced by reaction parameters such as pH, monomer concentration, and temperature. researchgate.net
Controlled/Living Radical Polymerization Techniques
Copolymerization of this compound
The copolymerization of this compound, also known as sodium p-styrenesulfonate (SSS), is a significant area of polymer science. This process allows for the creation of polymers with a diverse range of properties by combining the characteristics of the sulfonate-containing monomer with other monomers. These resulting copolymers find applications in various fields due to their unique combination of hydrophilicity, ionic character, and the properties of the comonomer.
Copolymerization with Neutral Monomers (e.g., Styrene, Acrylamide)
The copolymerization of sodium p-styrenesulfonate (SSS) with neutral monomers like styrene and acrylamide has been extensively studied to produce ionomers and water-soluble polymers with tailored properties.
With styrene , the copolymerization of SSS introduces sulfonate groups into the polystyrene backbone, transforming the hydrophobic polymer into a more hydrophilic ionomer. The emulsion copolymerization of styrene and sodium styrene sulfonate is a viable method for creating these sulfonated polystyrenes. capes.gov.br Research has shown that the rate of copolymerization is significantly increased compared to the emulsion polymerization of styrene alone. capes.gov.br However, the copolymerization behavior can deviate from the classic Mayo-Lewis model, with the copolymer composition being influenced by the polarity of the solvent used. researchgate.net In solvents with higher polarity, the copolymers tend to be enriched with styrene units, a phenomenon attributed to the selective solvation of the growing macroradicals by styrene. researchgate.net
When copolymerized with acrylamide (AM) , SSS is used to create copolymers with applications in areas requiring thermal stability. researchgate.net The reactivity ratios for the copolymerization of SSS and AM have been determined, indicating how the monomers incorporate into the polymer chain. researchgate.net One study calculated the reactivity ratios to be r(SSS) = 0.27 and r(AM) = 2.21, suggesting that the acrylamide radical prefers to add to another acrylamide monomer, while the SSS radical is more likely to add to an acrylamide monomer. researchgate.net The composition of these copolymers can be determined using methods like complex reaction conductometric titration. researchgate.net
A study investigating the copolymerization of acrylamide with SSS in both aqueous solution and an ionic liquid, [BMIM]OAc, provided insights into how the reaction medium affects the process. mdpi.com The resulting copolymers were designated as P(AM-SSS) (H2O) and P(AM-SSS) (ILs) respectively. mdpi.com
Table 1: Reactivity Ratios for Copolymerization of Sodium p-Styrenesulfonate (SSS) with Neutral Monomers
| Comonomer | r(SSS) | r(Comonomer) | Method | Reference |
| Acrylamide (AM) | 0.27 | 2.21 | Kelen-Tudos | researchgate.net |
| Styrene | 0.5 | 10 | Fineman–Ross and Kelen–Tüdös | researchgate.net |
This table presents the reactivity ratios for the copolymerization of sodium p-styrenesulfonate (SSS) with the neutral monomers acrylamide and styrene, as determined by the specified analytical methods in the referenced studies.
Copolymerization with Ionic Monomers (e.g., 4-Vinylpyridine (B31050), Maleic Acid)
The copolymerization of sodium p-styrenesulfonate (SSS) with other ionic monomers, such as 4-vinylpyridine and maleic acid, leads to the formation of polyelectrolytes with diverse properties and applications.
The copolymerization of SSS with 4-vinylpyridine results in polyampholytes, which are polymers containing both acidic and basic groups. These copolymers have been synthesized via free radical polymerization using various initiators like potassium metabisulfite, ammonium persulfate, and sodium persulfate. upb.ro The resulting poly(styrene sulfonic acid-co-4-vinylpyridine) has potential applications in the creation of Proton Exchange Membranes (PEM) for fuel cells. upb.ro The composition and structure of these copolymers can be characterized to determine the relative activity of the monomers and the microstructure of the polymer chains. citedrive.com
When copolymerized with maleic acid (or its anhydride), SSS forms a copolymer that is an effective scale inhibitor and dispersant. krwater.comkairuiwater.com This copolymer, often referred to as SSS/MA, contains both carboxylic acid and sulfonic acid groups. krwater.com It demonstrates a high rate of scale inhibition for calcium carbonate, calcium phosphate, and calcium sulfate (B86663), and is also effective at dispersing iron oxide. krwater.comkairuiwater.com The SSS/MA copolymer exhibits excellent temperature resistance, making it suitable for use in applications such as seawater desalination flash units, low-pressure boilers, and industrial circulating cooling water systems. krwater.com
Table 2: Applications of Copolymers from Sodium p-Styrenesulfonate and Ionic Monomers
| Ionic Comonomer | Resulting Copolymer | Key Properties | Potential Applications | Reference |
| 4-Vinylpyridine | Poly(styrene sulfonic acid-co-4-vinylpyridine) | Polyampholytic (contains acidic and basic groups) | Proton Exchange Membranes (PEM) for fuel cells | upb.ro |
| Maleic Acid | Copolymer of Sodium p-Styrene Sulfonate and Maleic Acid (SSS/MA) | Scale inhibition, dispersant, temperature resistance | Seawater desalination, boiler water treatment, cooling water systems | krwater.comkairuiwater.com |
This table summarizes the key properties and potential applications of copolymers synthesized from sodium p-styrenesulfonate and the ionic comonomers 4-vinylpyridine and maleic acid, as described in the cited sources.
Block and Graft Copolymer Architectures
Beyond random copolymers, this compound (sodium p-styrenesulfonate, SSS) can be incorporated into more complex polymer architectures, such as block and graft copolymers. These structures offer unique properties arising from the distinct arrangement of the different polymer segments.
Block copolymers containing SSS have been synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, poly(ethylene glycol)-block-poly(sodium 4-styrenesulfonate) (PEG-b-PSSNa) copolymers have been created. nih.gov These block copolymers consist of a hydrophilic, non-ionic PEG block and an ionic PSSNa block. The synthesis of well-defined poly(p-phenyl styrenesulfonate) and its block copolymers with styrene has also been achieved through ATRP. nih.gov Another example is the synthesis of poly(ethylene glycol monomethacrylate-b-sodium 4-styrenesulfonate) through ATRP, where a membrane of chloromethylated poly(ether imide) was used as a surface-active initiator. nih.gov The use of poly(ethylene oxide)-based macro-initiators in ATRP has also yielded novel PEO–NaStS diblock copolymers with low polydispersity. researchgate.net
Graft copolymers featuring SSS have been prepared by grafting SSS onto a polymer backbone. One method involves the "grafting from" technique, where the polymerization of the SSS is initiated from the surface of a substrate. For example, poly(sodium styrene sulfonate) (pNaSS) has been grafted onto poly(ε-caprolactone) (PCL) surfaces through ozonation and subsequent graft polymerization. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been employed to graft SSS from cellulose (B213188) that has been modified to act as a macro chain transfer agent. psu.edu This RAFT-mediated graft polymerization can be initiated by gamma-irradiation at ambient temperatures. psu.edu
These advanced polymer architectures, with their well-defined structures, open up possibilities for applications in areas such as drug delivery, surface modification, and the creation of functional materials with tailored properties.
Reactivity Ratios and Copolymer Composition Control
The composition and microstructure of copolymers derived from this compound (sodium p-styrenesulfonate, SSS) are governed by the reactivity ratios of the comonomers. Reactivity ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the other monomer (cross-propagation). open.edu These ratios are crucial for predicting and controlling the final copolymer composition. fiveable.me
For the copolymerization of SSS (M2) with styrene (M1), reactivity ratios have been reported as r1 = 0.5 and r2 = 10. researchgate.net These values indicate that a growing chain ending in a styrene radical is more likely to add another styrene monomer, while a chain ending in an SSS radical has a strong tendency to add another SSS monomer (homopolymerize). researchgate.net The copolymerization of SSS with acrylamide (AM) has also been studied, with reported reactivity ratios of r(SSS) = 0.27 and r(AM) = 2.21, calculated using the Kelen-Tudos method. researchgate.net
The copolymer composition can be influenced by the reaction conditions. For instance, in the copolymerization of SSS with styrene, the composition diagrams are dependent on the type of solvent used, and their shapes may not follow the classical Mayo-Lewis model. researchgate.net The copolymers can become significantly enriched with styrene units as the solvent polarity increases. researchgate.net This deviation from the ideal copolymerization behavior is attributed to the selective solvation of the growing macroradicals by styrene. researchgate.net
By understanding and manipulating the reactivity ratios and reaction conditions, it is possible to control the incorporation of SSS into the copolymer, thereby tailoring the properties of the final material for specific applications.
Table 3: Reactivity Ratios for Copolymerization of Sodium p-Styrenesulfonate (SSS)
| Comonomer (M1) | r1 | Comonomer (M2) | r2 | Method of Determination | Reference |
| Styrene | 0.5 | Sodium p-styrenesulfonate | 10 | Fineman–Ross and Kelen–Tüdös | researchgate.net |
| Acrylamide | 2.21 | Sodium p-styrenesulfonate | 0.27 | Kelen-Tudos | researchgate.net |
This table presents the reactivity ratios for the copolymerization of styrene and acrylamide with sodium p-styrenesulfonate, as determined by the specified analytical methods in the referenced studies.
Chemical Reactivity and Transformation Mechanisms of Beta Styrenesulfonic Acid Sodium Salt and Its Polymers
Reactions of the Sulfonate Group in Beta-Styrenesulfonic Acid Sodium Salt
The sulfonate group (–SO₃⁻Na⁺) is a defining feature of this compound, imparting strong electrolyte character to the molecule and its corresponding polymer. chemicalbook.com The primary reactivity of this group centers on ion exchange, where the sodium cation can be replaced by other cations. This property is fundamental to many of its applications.
The sulfonate group, being a strong electrolyte, readily dissociates in polar solvents, making the sodium ion available for exchange. chemicalbook.com This capacity for cation exchange is the mechanism by which its polymer, poly(sodium styrenesulfonate), functions as a potassium binder, exchanging sodium ions for potassium ions in solution. nih.gov Similarly, research has shown that the hydrogen ion of the corresponding sulfonic acid form can be exchanged with metal ions, such as copper (II). researchgate.net The interaction is not limited to simple inorganic cations; the anionic sulfonate groups can also form electrostatic complexes with cationic biological molecules. nih.gov
Beyond ion exchange, the sulfonate group can undergo pyrolysis at high temperatures, typically between 480°C and 600°C. researchgate.net Under severe thermal or thermo-oxidative conditions, the sulfonic acid functional groups can decompose, liberating sulfur dioxide (SO₂). researchgate.net
Table 1: Summary of Reactions Involving the Sulfonate Group
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Cation Exchange | Potassium Ions (K⁺) | Potassium Polystyrene Sulfonate + Na⁺ | nih.gov |
| Cation Exchange | Copper (II) Ions (Cu²⁺) | Copper (II) Polystyrene Sulfonate | researchgate.net |
| Thermal Decomposition | High Temperature (480-600°C) | Pyrolysis of sulfonate groups | researchgate.net |
Reactions Involving the Vinyl Group of this compound
The vinyl group (–CH=CH₂) of this compound is the primary site for polymerization and other addition reactions. The presence of the electron-withdrawing sulfonate group on the aromatic ring enhances the reactivity of the vinyl group, making it highly susceptible to radical polymerization. chemicalbook.com This high polymerization activity is a key property, allowing it to be used as a functional monomer in various systems. chemicalbook.com Radical polymerization can be initiated using common or redox initiators in polar solvents like water, DMF, or DMSO. chemicalbook.com
The electron-withdrawing nature of the phenylsulfonate group makes the double bond of the vinyl group electrophilic and thus susceptible to nucleophilic attack. This reaction, known as nucleophilic addition (or conjugate addition), involves the addition of a nucleophile to the carbon atom beta to the aromatic ring. wikipedia.orglibretexts.org
The activated C=C double bond can react readily with various nucleophiles. wikipedia.org While specific studies on this compound are detailed, analogous reactions with similar vinyl sulfonate compounds show additions of nucleophiles such as ammonia (B1221849), amines, alcohols, and thiols. wikipedia.org The general mechanism involves the attack of the nucleophile on the electrophilic double bond, breaking the pi (π) bond and forming a new single bond. masterorganicchemistry.com This type of reaction creates a new carbon center with two additional single bonds. wikipedia.org
Degradation Pathways of Poly(this compound)
Poly(this compound), also known as poly(sodium 4-styrenesulfonate) (PNaSS), can undergo degradation through several mechanisms, primarily initiated by oxidative, hydrolytic, or thermal stress. These processes can lead to changes in the polymer's chemical structure, molecular weight, and physical properties.
Oxidative degradation is a significant pathway for PNaSS, particularly in environments where oxidizing agents are present, such as in fuel cell applications. Research into the degradation of polystyrene sulfonic acid (PSSA) membranes has postulated a mechanism involving peroxide intermediates. researchgate.netsemanticscholar.org During the oxygen reduction reaction at a fuel cell's cathode, these highly oxidative intermediates can be generated. researchgate.netsemanticscholar.org
The proposed mechanism involves the chemical attack of these peroxide radicals on the tertiary hydrogen at the alpha-carbon (the carbon on the polymer backbone attached to the phenyl ring). researchgate.netsemanticscholar.org This attack initiates a degradation cascade that results in the simultaneous loss of aromatic rings and the sulfonate (SO₃⁻) groups from the polymer. researchgate.netsemanticscholar.org This degradation predominantly occurs at the cathode side of the cell. semanticscholar.org Other oxidative processes, such as ozonation, can also be used to intentionally activate polymer surfaces for grafting, but this process can also lead to surface degradation. researchgate.net The photo-oxidative degradation of the related polymer, polystyrene, proceeds via a radical mechanism where polystyryl radicals react with oxygen to form peroxy radicals, which can lead to chain scission and the formation of carbonyl compounds. nih.gov
Table 2: Key Steps in the Proposed Oxidative Degradation of PSSA
| Step | Description | Location | Consequence | Reference |
|---|---|---|---|---|
| 1 | Formation of peroxide intermediates | Fuel Cell Cathode | Generation of strong oxidizing agents | researchgate.netsemanticscholar.org |
| 2 | Radical Attack | Tertiary hydrogen at the α-carbon of the polymer backbone | Initiation of degradation | researchgate.netsemanticscholar.org |
The hydrolytic stability of crosslinked PSSA systems is crucial for their performance, especially in aqueous and acidic environments at elevated temperatures. The stability is highly dependent on the nature of the crosslinking agent. acs.org
When hydrophilic divinyl monomers containing ester or amide groups (e.g., N,N′-methylenebisacrylamide) are used as crosslinkers, the resulting cross-linking points are susceptible to hydrolysis. acs.org Under conditions of high temperature, humidity, and acidity, these ester or amide linkages can be easily broken, leading to the loss of the cross-linked network structure. acs.org If the cross-linking points are lost, the polymer can dissolve in water, rendering it unusable for applications like proton exchange membranes. acs.org
To enhance hydrolytic stability, hydrophobic crosslinkers like divinylbenzene are used. These C-C linkages are resistant to hydrolysis, providing an "anti-hydrolysis capability" even under harsh operating conditions. acs.org However, sulfonation processes using strong acids to create the sulfonic groups can themselves cause side reactions, including the scission of these cross-linking points. acs.org Furthermore, some studies on sulfonated polyimides, another class of polymers for similar applications, show that hydrolysis can cause a significant decrease in the average length of the macromolecules over time at high temperatures. researchgate.net
Chain cleavage, or scission, refers to the breaking of the main polymer backbone, which leads to a reduction in molecular weight and a deterioration of mechanical properties. This can be initiated by several factors. For instance, the process of sulfonation itself, if carried out under harsh conditions with agents like fuming sulfuric acid, can cause not only the desired addition of sulfonic acid groups but also the scission of the polymer's backbone chains. acs.org Ultrasonic irradiation has also been shown to induce degradation and create PSS fragment radicals. researchgate.net
Deactivation primarily refers to the loss of the functional sulfonic acid groups. Thermal degradation studies on polystyrene sulfonic cationites have demonstrated that a key step in their decomposition is the breakdown of sulfonic acid functional groups, which liberates sulfur dioxide (SO₂). researchgate.net This process represents a chemical deactivation of the polymer, as it removes the group responsible for its ion-exchange capacity and hydrophilicity. researchgate.net This decomposition typically follows an initial dehydration step. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of Beta Styrenesulfonic Acid Sodium Salt and Derived Polymeric Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of chemical compounds. ethz.chresearchgate.net It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous identification of molecular structures and the analysis of polymer microstructures.
Proton NMR (¹H NMR) is instrumental in both confirming the structure of the beta-styrenesulfonic acid sodium salt monomer and in analyzing the resulting polymer. researchgate.net In the monomer, distinct signals corresponding to the vinyl protons and the aromatic protons are observed. The polymerization process can be monitored by observing the disappearance of the characteristic vinyl proton signals. researchgate.net
For the monomer, the ¹H NMR spectrum exhibits characteristic peaks for the vinyl group (H₂C=CH–) and the protons on the benzene (B151609) ring. chemicalbook.comrsc.org Upon polymerization, the signals corresponding to the vinyl protons diminish and are replaced by broad signals corresponding to the protons in the polymer backbone. The aromatic proton signals also broaden but remain in a similar chemical shift region. This transformation is a clear indicator of successful polymerization. By comparing the integration of the monomer's vinyl peaks to the polymer's backbone or aromatic peaks in reaction mixtures, the percentage of monomer conversion can be calculated. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Polymer
| Proton Type | Monomer (ppm) | Polymer (ppm) | Description |
|---|---|---|---|
| Vinyl Protons | ~5.3 - 6.7 | Absent | Signals disappear upon polymerization |
| Aromatic Protons | ~7.3 - 7.9 | ~6.5 - 7.8 (broad) | Signals broaden significantly in the polymer |
| Polymer Backbone | Absent | ~1.4 - 2.5 (broad) | Aliphatic protons of the polystyrene backbone |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Structural Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. vanderbilt.edu For polymers, specialized "soft ionization" techniques are required to prevent fragmentation of the large molecules. wikipedia.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method for determining the molecular weight distribution of synthetic polymers like poly(styrenesulfonic acid sodium salt). waters.comosti.gov This technique allows for the analysis of high molecular weight polymers, with molecular weight distributions determined for poly(styrenesulfonic acid) up to 430,000 Da. researchgate.netacs.org
In a typical MALDI-TOF analysis, the polymer is co-crystallized with a matrix compound that absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules with minimal fragmentation. osti.gov The ionized polymers are then accelerated in an electric field, and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio. This allows for the determination of absolute molecular weights for individual oligomer chains. waters.com MALDI-TOF MS has been successfully used to quantify the sulfonation level and distribution in sulfonated polystyrene ionomers. nih.gov
Table 2: Research Findings on MALDI-TOF MS Analysis of Poly(styrenesulfonate)
| Polymer | Average Molecular Weight (Da) | Key Findings | Reference |
|---|---|---|---|
| Poly(styrenesulfonic acid) | 18,000 | Observation of singly and multiply charged distributions. | researchgate.net |
| Poly(styrenesulfonic acid) | 100,000 | Molecular weight corroborated by supplier's data. | acs.org |
| Poly(styrenesulfonic acid) | 400,000 | Demonstrated capability of MALDI-TOF for high mass polymers. | researchgate.netacs.org |
Electrospray Ionization (ESI) is another soft ionization technique well-suited for the analysis of polyelectrolytes like poly(styrenesulfonic acid sodium salt). wikipedia.orgyoutube.com ESI generates multiply charged ions from a liquid solution, which effectively extends the mass range of the mass spectrometer. researchgate.net ESI-MS analysis of poly(styrene sulfonate sodium salt) efficiently produces distributions of ions from which the repeating unit, end groups, and potential defects in the polymer can be identified. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of selected precursor ions and analyzing the resulting product ions. nih.gov In the case of sulfonated compounds, collisionally activated dissociation (CAD) reveals characteristic fragmentation patterns. researchgate.net For precursor ions containing sulfonic acid groups (SO₃H), a primary fragmentation pathway is the charge-catalyzed loss of SO₃. In contrast, sodiated cations tend to fragment via charge-remote cleavages of the C-C backbone. researchgate.net The fragmentation of aromatic sulfonamides often involves a characteristic loss of SO₂ through a rearrangement mechanism. researchgate.netresearchgate.netnih.gov These fragmentation patterns are crucial for confirming the structure of the monomer and identifying modifications or degradation products.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. semi.ac.cn
FT-IR spectroscopy is a rapid and sensitive method for confirming the chemical structure of both this compound and its polymer. The sulfonation of polystyrene is readily confirmed by the appearance of strong absorption bands characteristic of the sulfonate group (SO₃⁻). researchgate.net
The FT-IR spectrum of poly(sodium 4-styrenesulfonate) shows distinctive peaks that provide strong evidence of its structure. The key absorptions are associated with the sulfonate group, the aromatic benzene ring, and the polymer's aliphatic backbone. nih.govias.ac.in The presence of bands around 1176, 1129, and 1035 cm⁻¹ are particularly indicative of the S=O and S-O stretching vibrations within the sulfonate group. researchgate.netmarquette.edu
Table 3: Characteristic FT-IR Absorption Bands for Poly(sodium 4-styrenesulfonate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3450 | O-H Stretch | Absorbed Water |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1495 | C=C Stretch | Aromatic Ring |
| ~1176 | Asymmetric S=O Stretch | Sulfonate (SO₃⁻) |
| ~1129 | Symmetric S=O Stretch | Sulfonate (SO₃⁻) |
| ~1035 | S-O Stretch | Sulfonate (SO₃⁻) |
| ~1008 | In-plane C-H Bending | Aromatic Ring |
| ~835 | Out-of-plane C-H Bending | Aromatic Ring (para-substituted) |
Source: Data compiled from references researchgate.netnih.govias.ac.inmarquette.edu.
Chromatographic Techniques for Purity and Molecular Weight Distribution
Gel Permeation Chromatography (GPC) with Multi-Angle Laser Light Scattering (MALLS)
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight distribution of polymers. lcms.cz When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, GPC provides absolute molecular weight values without relying on column calibration with polymer standards of a similar structure. sepscience.comtainstruments.com This is particularly beneficial for analyzing polymers derived from this compound, such as poly(sodium styrenesulfonate) (PSS).
In this method, a polymer solution is passed through a column containing porous beads. Larger polymer molecules are excluded from the pores and elute more quickly, while smaller molecules penetrate the pores and have a longer elution time. lcms.cz A refractive index (RI) detector monitors the concentration of the eluting polymer, and the MALLS detector measures the light scattered by the polymer molecules at multiple angles.
The intensity of scattered light is proportional to the polymer's weight-average molar mass (Mw) and its concentration. By integrating data from both the MALLS and RI detectors, the absolute molecular weight and the radius of gyration (Rg) of the polymer can be determined at each point of the elution profile. This allows for the creation of a detailed molecular weight distribution for the PSS sample.
Significant Research Findings from GPC-MALLS Analysis of PSS:
Absolute Molecular Weight Determination: GPC-MALLS has been effectively used to ascertain the absolute weight-average molecular weights (Mw) of PSS, with values typically ranging from tens of thousands to over a million g/mol , influenced by polymerization conditions.
Polydispersity Index (PDI): This technique enables the calculation of the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. lcms.cz PSS synthesized via controlled radical polymerization often exhibits low PDI values, signifying a narrow distribution. researchgate.net
Conformation in Solution: The relationship between the radius of gyration (Rg) and molecular weight (Mw) obtained from GPC-MALLS offers insights into the conformation of PSS chains in solution. The slope of a log-log plot of Rg versus Mw can reveal whether the polymer exists as a random coil, an extended chain, or a more compact structure in a specific solvent.
Table 1: Illustrative GPC-MALLS Data for a Poly(sodium styrenesulfonate) Sample
| Parameter | Value | Description |
| Weight-Average Molecular Weight (Mw) | 7.5 x 10⁵ g/mol | The average molecular weight weighted by the mass of each polymer chain. |
| Number-Average Molecular Weight (Mn) | 6.9 x 10⁵ g/mol | The average molecular weight weighted by the number of polymer chains. |
| Polydispersity Index (PDI) | 1.09 | A measure of the broadness of the molecular weight distribution (Mw/Mn). |
| Radius of Gyration (Rg) | 52 nm | The root-mean-square distance of the polymer's atoms from its center of gravity. |
Note: These values are representative and can differ based on the synthesis method and experimental parameters.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily utilized for the quantitative analysis of the monomer, which is crucial for determining its purity and for monitoring its concentration during polymerization. researchgate.net
Reversed-phase HPLC (RP-HPLC) is frequently employed for this analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). The separation is based on the analyte's differential partitioning between these two phases. As a polar, water-soluble compound, this compound has a relatively short retention time.
For quantitative analysis, a calibration curve is generated by injecting standards of known concentrations and measuring the corresponding peak areas. shodex.com The concentration of the monomer in a sample is then determined by comparing its peak area to this curve. UV detection is typically used, as the styrene (B11656) group in the molecule absorbs strongly in the ultraviolet range.
Applications of HPLC in the Analysis of this compound:
Purity Assessment: HPLC can effectively separate the this compound monomer from impurities that may be present from its synthesis. researchgate.net
Monitoring Polymerization Kinetics: By analyzing aliquots from a polymerization reaction at various times, the rate of monomer consumption can be tracked, providing data on the reaction kinetics and final conversion. researchgate.net
Quantification in Formulations: HPLC can be used to measure the amount of residual this compound monomer in final polymer products.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of buffered water and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 220-254 nm researchgate.net |
| Retention Time | Typically 2-5 minutes, depending on specific conditions. |
Microscopic and Rheological Characterization of Polymeric Materials
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface. In the study of polymeric materials derived from this compound, SEM is used to visualize the morphology of the polymer in its solid state. mdpi.com
In SEM, a focused beam of electrons is scanned across the sample's surface, generating signals that reveal information about the surface topography and composition. For polymer samples like PSS, a thin conductive coating is often applied to prevent electrostatic charging.
Morphological Insights from SEM Analysis of PSS-based Materials:
Surface Texture: SEM images can show the surface features of PSS films, powders, or hydrogels, indicating whether they are smooth, rough, or porous. mdpi.com
Phase Separation in Blends: For PSS blended with other polymers, SEM can visualize the phase morphology, including the size and distribution of the different phases.
Pore Structure of Hydrogels: For crosslinked PSS hydrogels, SEM can be used to study the porous network structure, which is important for applications like controlled release. researchgate.net
Dynamic Light Scattering (DLS) and Fluorescence Photobleaching Recovery (FPR) for Diffusion Studies
Dynamic Light Scattering (DLS) and Fluorescence Photobleaching Recovery (FPR) are techniques used to study the diffusion of particles and molecules in solution. researchgate.net For polymers like PSS, these methods provide information about the hydrodynamic size and diffusion coefficients. acs.org
Dynamic Light Scattering (DLS):
DLS measures the time-dependent fluctuations in the intensity of light scattered by particles in solution. researchgate.net These fluctuations are caused by Brownian motion. The diffusion coefficient (D) of the particles is determined from the correlation of these intensity fluctuations. The hydrodynamic radius (Rh) can then be calculated using the Stokes-Einstein equation. mit.edu For PSS in aqueous solutions, DLS can determine the average hydrodynamic size of the polymer coils and how it changes with conditions like ionic strength. acs.org
Fluorescence Photobleaching Recovery (FPR):
FPR is a microscopy technique that measures the lateral diffusion of fluorescently labeled molecules. nih.gov A small area of a sample containing fluorescently labeled PSS is bleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored as unbleached molecules diffuse in. mdpi.com This allows for the determination of the diffusion coefficient. nih.gov FPR is particularly useful for studying diffusion in more complex environments like concentrated solutions or gels. researchgate.net
Table 3: Comparison of DLS and FPR for Diffusion Studies of PSS
| Feature | Dynamic Light Scattering (DLS) | Fluorescence Photobleaching Recovery (FPR) |
| Principle | Measures fluctuations in scattered light intensity. nih.gov | Measures the recovery of fluorescence after photobleaching. mdpi.com |
| Information Obtained | Hydrodynamic radius (Rh), diffusion coefficient (D). mit.edu | Diffusion coefficient (D). nih.gov |
| Labeling Requirement | No fluorescent label required. | Requires fluorescent labeling of the polymer. acs.org |
| Typical System | Dilute polymer solutions. researchgate.net | Concentrated solutions, gels, surfaces. researchgate.net |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA)) for Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to evaluate the thermal stability of materials. researchgate.net In TGA, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere. dtic.mil The resulting plot of mass versus temperature, or thermogram, provides information about the material's thermal stability and decomposition temperatures. marquette.edu
A typical thermogram for PSS shows an initial weight loss below 150°C due to absorbed water. The main decomposition of the polymer occurs at higher temperatures, generally between 300-500°C. mdpi.com The temperature of maximum weight loss (Tmax) is a key indicator of the polymer's thermal stability.
Key Findings from TGA of PSS:
Decomposition Temperature: TGA determines the onset temperature of decomposition and Tmax for PSS, providing a measure of its thermal stability. mdpi.com
Effect of Counterions: The thermal stability of polystyrenesulfonates can be influenced by the counterion, and TGA can be used to compare the stability of different salts.
Analysis of Composites: TGA is valuable for characterizing the thermal stability of PSS-based composites, showing how fillers affect the decomposition of the PSS matrix. researchgate.net
Table 4: Representative TGA Data for Poly(sodium styrenesulfonate)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50-150 | 5-10 | Loss of adsorbed water. dtic.mil |
| 300-500 | 60-70 | Major decomposition of the polymer backbone. mdpi.com |
| >500 | - | Formation of a stable char residue. marquette.edu |
Note: The specific temperatures and weight loss percentages can vary depending on the polymer's molecular weight, purity, and the experimental conditions.
Elemental Analysis and Titration Methods for Compositional Determination
The precise determination of the elemental composition and purity of this compound and its polymeric derivatives is fundamental for quality control and for understanding the material's properties. Elemental analysis provides a direct measure of the mass fractions of constituent elements, which is essential for verifying the empirical formula of the monomer and determining the degree of sulfonation in its polymers. Titration methods offer a quantitative measure of the concentration of the active substance or specific functional groups, thereby assessing purity and functional characteristics.
Elemental Analysis
Elemental analysis is a cornerstone technique for characterizing the chemical composition of this compound. It quantitatively determines the percentage of carbon (C), hydrogen (H), sulfur (S), and sodium (Na) in a sample. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C₈H₇NaO₃S. chemicalbook.com This comparison is crucial for confirming the identity and purity of the monomer.
For polymeric structures derived from this salt, such as poly(sodium styrenesulfonate), elemental analysis, particularly of the sulfur content, is a direct method to determine the degree of sulfonation. polymersource.ca This is especially important for polymers synthesized via post-sulfonation of polystyrene, where the reaction may not proceed to completion. acs.orgfigshare.com
Below is a table detailing the theoretical elemental composition of anhydrous this compound, based on a molecular weight of 206.19 g/mol . scbt.com
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 46.60 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.42 |
| Sodium | Na | 22.990 | 1 | 22.990 | 11.15 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.28 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.55 |
Titration Methods
Titration is a versatile and widely used analytical method for the quantitative determination of this compound and its derivatives. Different titration techniques can be employed depending on the specific analytical goal, such as determining purity, the degree of sulfonation, or water content. nihs.go.jpresearchgate.netquora.com
Acid-Base Titration: This method is particularly useful for determining the degree of sulfonation in poly(styrenesulfonic acid) and its sodium salt form. polymersource.ca For the acid form, a direct titration with a standardized strong base (e.g., sodium hydroxide) is performed. For the sodium salt form, the polymer is first passed through a cation exchange resin to convert the sodium sulfonate groups into sulfonic acid groups. The resulting poly(styrenesulfonic acid) is then titrated with a standard base. The endpoint is typically detected using a pH indicator or potentiometrically. polymersource.ca The amount of base consumed directly correlates to the number of sulfonic acid groups, allowing for the calculation of the sulfonation degree.
Precipitation Titration: The purity of this compound, which is an anionic surfactant, can be determined by titration with a cationic surfactant solution, such as Hyamine® 1622 (Benzethonium chloride) or Cetylpyridinium chloride. xylemanalytics.com This method is based on the formation of a hydrophobic, water-insoluble adduct between the anionic sulfonate and the cationic titrant. The endpoint can be detected potentiometrically using a surfactant-sensitive electrode or sometimes with a visual indicator. xylemanalytics.com
Redox Titration: The content of the active double bond in the styrene group can be determined using redox titration methods. google.com This helps to quantify the monomer content and identify any potential polymerization or degradation of the vinyl group.
Karl Fischer Titration: The water content, which can be significant in the hydrated form of the salt or within the polymer matrix, is accurately determined by Karl Fischer titration. Official monographs for sodium polystyrene sulfonate specify direct titration for water determination. nihs.go.jp
The following table summarizes the various titration methods applied to this compound and its polymers.
| Titration Method | Principle | Titrant | Parameter Determined | Application |
|---|---|---|---|---|
| Acid-Base Titration | Neutralization of sulfonic acid groups after ion exchange. polymersource.ca | Standardized strong base (e.g., NaOH) | Degree of Sulfonation | Poly(sodium styrenesulfonate) and other sulfonated polymers. researchgate.netpolymersource.ca |
| Precipitation Titration | Formation of an insoluble adduct between anionic and cationic surfactants. xylemanalytics.com | Cationic surfactant (e.g., Cetylpyridinium chloride) | Purity / Active Substance Content | This compound monomer. |
| Redox Titration | Quantitative reaction with the vinyl group's double bond. google.com | Oxidizing/Reducing Agent (e.g., Bromine solution) | Monomer Content / Double Bond Integrity | This compound monomer. google.com |
| Karl Fischer Titration | Reaction of water with an iodine-sulfur dioxide reagent. | Karl Fischer Reagent | Water Content | Hydrated salt and polymeric structures. nihs.go.jp |
Applications of Beta Styrenesulfonic Acid Sodium Salt and Its Derived Polymeric Materials in Advanced Technologies
Electrochemical Systems and Energy Conversion
The unique ionic properties of polymers derived from beta-styrenesulfonic acid sodium salt make them highly suitable for applications in electrochemical systems where ion transport is a critical function.
Proton Exchange Membranes (PEMs) for Fuel Cells
Poly(styrenesulfonic acid) (PSSA), the acidified form of poly(sodium styrenesulfonate), is a key material in the development of proton exchange membranes (PEMs) for fuel cells. These membranes are responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and reactant gases. The sulfonic acid groups (-SO₃H) in PSSA provide the necessary proton conductivity.
Research has focused on enhancing the performance of PSSA-based membranes to rival or even exceed that of commercially available perfluorosulfonic acid membranes like Nafion. innovations-report.com Key performance metrics for PEMs include proton conductivity and ion exchange capacity (IEC). A higher IEC, which represents the density of acid groups, generally leads to higher proton conductivity. innovations-report.com
Recent developments have led to the synthesis of cross-linked poly(styrenesulfonic acid)-based PEMs with an ultrahigh density of sulfonic acid groups, achieving an IEC of 5.0 mequiv./g. innovations-report.com This is significantly higher than that of commercial PEMs like Nafion (typically < 1.0 mequiv./g). innovations-report.com Consequently, these high-density PSSA membranes have demonstrated exceptional proton conductivity. For instance, at 80°C and 90% relative humidity (RH), a proton conductivity of 0.93 S/cm has been reported, which is substantially higher than that of Nafion 212 (0.15 S/cm) and another poly(styrenesulfonate)-based membrane, Selemion (0.091 S/cm), under the same conditions. innovations-report.comacs.org
Proton Conductivity of Various PEMs at 80°C and 90% RH
| Membrane | Proton Conductivity (S/cm) | Ion Exchange Capacity (mequiv./g) |
|---|---|---|
| High-Density Cross-linked PSSA | 0.93 | 5.0 |
| Nafion 212 | 0.15 | <1.0 |
| Selemion | 0.091 | <1.0 |
Ion-Conductive Materials
Poly(sodium styrenesulfonate) (PSS) serves as a host polymer for the creation of solid polymer electrolytes (SPEs). These materials are crucial for the development of solid-state batteries and other electrochemical devices. The ionic conductivity of pure PSS is relatively low, but it can be significantly enhanced by doping with various salts.
For example, when PSS is doped with lithium perchlorate (B79767) (LC), the resulting SPE exhibits increased ionic conductivity. The highest ionic conductivity of 7.21 × 10⁻⁶ S/cm at room temperature (303K) was achieved with a 15 wt.% concentration of LC. ipme.ru Similarly, doping PSS with ammonium (B1175870) nitrate (B79036) (NH₄NO₃) has also been shown to improve ionic conductivity. The ionic conductivity of pure PSS is approximately 2.83 x 10⁻⁶ S/cm, and with the addition of ammonium nitrate, the conductivity can be increased, with one study reporting a value of 3.16 x 10⁻⁵ S/cm for a sample with 30 wt.% NH₄NO₃. researchgate.net
Ionic Conductivity of Doped Poly(sodium styrenesulfonate)
| Dopant | Dopant Concentration (wt.%) | Ionic Conductivity (S/cm) at Room Temperature |
|---|---|---|
| None (Pure PSS) | 0 | 2.83 x 10⁻⁶ |
| Lithium Perchlorate (LC) | 15 | 7.21 x 10⁻⁶ |
| Ammonium Nitrate (NH₄NO₃) | 30 | 3.16 x 10⁻⁵ |
Separation Processes and Water Treatment
The ion-exchange properties of poly(sodium styrenesulfonate) are extensively utilized in various separation and water treatment technologies.
Ion Exchange Resins and Membranes
Cross-linked polymers of styrenesulfonic acid are widely used as ion exchange resins. These resins are employed in water softening and demineralization processes. The sulfonic acid groups in the polymer matrix can exchange their protons (or other cations like sodium) for undesirable cations in water, such as calcium and magnesium, which cause hardness. The ion exchange capacity (IEC) of these resins is a critical parameter, and polystyrene-based resins can be synthesized to have a high density of active functional groups, leading to a high ion exchange capacity. youtube.com For instance, sulfonated polystyrene wastes have been converted into strong acid cationic exchangers with exchange capacities ranging from 11.5 to 16.5 meq/L. researchgate.net
Adsorption and Removal of Ionic Pollutants (e.g., Dyes, Heavy Metals)
Polymeric materials derived from this compound are effective adsorbents for the removal of ionic pollutants from wastewater. The negatively charged sulfonate groups have a strong affinity for cationic species, including cationic dyes and heavy metal ions.
Various composites and hydrogels incorporating poly(sodium styrenesulfonate) have been developed to enhance their adsorption capabilities. For example, magnetic chitosan (B1678972) microspheres grafted with poly(sodium 4-styrene sulfonate) have shown a remarkable maximum adsorption capacity of 989 mg/g for the cationic dye methylene (B1212753) blue at 25 °C. nih.govresearchgate.net Another study reported a strong cationic dye adsorption capacity of 2455 mg/g for malachite green and 1180 mg/g for methylene blue using a porous monolith made from sodium styrenesulfonate and acrylic acid. researchgate.net
In addition to organic dyes, these materials are also effective in removing heavy metal ions from aqueous solutions. Polyelectrolyte complex nanofiltration membranes made from poly(sodium-p-styrenesulfonate) and polyethylenimine have demonstrated high rejection rates for heavy metals, with reported values of 97.1% for Cu²⁺, 98.9% for Cd²⁺, and 99.1% for Pb²⁺. mdpi.com
Adsorption and Removal of Ionic Pollutants by PSS-based Materials
| Pollutant | Adsorbent Material | Adsorption/Removal Efficiency |
|---|---|---|
| Methylene Blue | Poly(sodium 4-styrene sulfonate) grafted magnetic chitosan microspheres | 989 mg/g |
| Malachite Green | Porous monolith of poly(sodium styrenesulfonate-co-acrylic acid) | 2455 mg/g |
| Methylene Blue | Porous monolith of poly(sodium styrenesulfonate-co-acrylic acid) | 1180 mg/g |
| Copper (Cu²⁺) | PSS/PEI nanofiltration membrane | 97.1% rejection |
| Cadmium (Cd²⁺) | PSS/PEI nanofiltration membrane | 98.9% rejection |
| Lead (Pb²⁺) | PSS/PEI nanofiltration membrane | 99.1% rejection |
Forward Osmosis Draw Fluids
Forward osmosis (FO) is an emerging membrane-based separation technology with potential applications in desalination, wastewater treatment, and food processing. nih.gov A critical component of FO is the draw solution, which generates the osmotic pressure gradient to drive water transport across the membrane. Poly(sodium-4-styrenesulfonate) (PSS) and its derivatives have been investigated as potential draw solutes due to their polyelectrolyte nature, which can generate significant osmotic pressure. nih.govresearchgate.net
One study explored a modified form of water-soluble PSS, termed mPSS, as a novel draw solute. nih.gov The performance of this mPSS was compared against a standard sodium chloride (NaCl) draw solution. In FO tests using a commercial cellulose (B213188) triacetate (CTA) membrane, a 50 mS/cm aqueous solution of the synthesized mPSS demonstrated a water flux of 4.2 L h⁻¹ m⁻² and a reverse solute flux of 0.19 g h⁻¹ m⁻². nih.govnih.gov In comparison, a NaCl control solution of the same conductivity yielded a lower water flux of 3.6 L h⁻¹ m⁻² and a significantly higher reverse solute flux of 4.13 g h⁻¹ m⁻². nih.govnih.gov The lower reverse solute flux of mPSS is advantageous as it minimizes the loss of the draw solute into the feed solution. Furthermore, the synthesized draw solute was readily regenerated using a commercial ultrafiltration membrane, with a rejection rate of over 96%. nih.gov
Another study investigated a copolymer, poly(4-styrenesulfonic acid-co-maleic acid) sodium salt, as a draw solute for treating dye-containing wastewater. researchgate.net This copolymer exhibited high water flux and low reverse salt leakage, demonstrating the potential of styrenesulfonic acid-based polymers in specialized FO applications. researchgate.net
Table 1: Performance Comparison of mPSS and NaCl as Forward Osmosis Draw Solutes
| Draw Solute | Concentration | Water Flux (L h⁻¹ m⁻²) | Reverse Solute Flux (g h⁻¹ m⁻²) |
|---|---|---|---|
| mPSS | 50 mS/cm | 4.2 | 0.19 |
| NaCl | 50 mS/cm | 3.6 | 4.13 |
Chelating Agents in Water Quality Control
The sulfonate functional groups present in poly(sodium-4-styrenesulfonate) (PSS) provide strong electrostatic interaction forces with various metal ions. researchgate.net This characteristic makes PSS a potential chelating agent for the removal of heavy metals from water and wastewater. When combined with a separation process like ultrafiltration, this complexing ability can be effectively utilized. researchgate.net
Research has shown that PSS can bind with a range of divalent cations, including Ba²⁺, Pb²⁺, Sr²⁺, Ca²⁺, Cu²⁺, and Co²⁺. researchgate.net The high charge density of this anionic polyelectrolyte promotes the formation of complexes with these metal ions. researchgate.net The effectiveness of heavy metal removal is influenced by the molecular weight of the PSS and the molecular weight cut-off of the ultrafiltration membrane used. researchgate.net Higher ratios of PSS molecular weight to the membrane's molecular weight cut-off have been observed to lead to greater removal of heavy metals. researchgate.net
Studies have also focused on the synthesis of polymeric resins from sulfonated polystyrene for the removal of Pb²⁺, Cd²⁺, and Fe³⁺ ions from contaminated water. amecj.com These materials have demonstrated the ion exchange capabilities of sulfonated polystyrene derivatives in water treatment applications. amecj.com
Polymeric Dispersants, Stabilizers, and Rheology Modifiers
Sodium p-styrenesulfonate (NaSS) is a functional monomer that can be used as a reactive emulsifier in emulsion polymerization. chemicalbook.com Its incorporation into polymer backbones can enhance the stability of the resulting emulsion and improve the water resistance of the final polymer. chemicalbook.com The use of NaSS in the emulsion copolymerization of styrene (B11656) has been shown to significantly enhance the kinetics of the polymerization. researchgate.net
The presence of NaSS during emulsion polymerization influences the particle size of the resulting copolymers. researchgate.net It has been observed that an increase in the concentration of NaSS leads to the production of polystyrene spheres with smaller diameters. researchgate.net This is attributed to the increase in oligomer free radicals and sulfonic acid groups, which provide more active centers during the polymerization process. researchgate.net The use of a mixture of sodium polystyrene sulfonate and sodium dodecyl sulfate (B86663) as an emulsifier in the emulsion polymerization of styrene has been reported to produce stable latexes with larger particle sizes and higher polymerization rates compared to using sodium dodecyl sulfate alone. researchgate.net
Poly(sodium-4-styrenesulfonate) (Na-PSS) has been investigated as a water-reducing admixture, or superplasticizer, for cement-based materials. amu.edu.pl Superplasticizers are crucial in modern concrete technology as they allow for a reduction in the water-to-cement ratio, leading to concrete with higher strength and better workability. amu.edu.plwikipedia.org The anionic polyelectrolyte nature of Na-PSS allows it to interact with the surface of cement particles, causing their dispersion and reducing their tendency to agglomerate. amu.edu.pl
Studies have shown that the addition of Na-PSS significantly alters the sedimentation behavior of cement suspensions, indicating a high degree of dispersion. amu.edu.pl The effectiveness of Na-PSS as a superplasticizer is related to the extent of its adsorption onto the cement particles. amu.edu.pl Research using Na-PSS derived from waste polystyrene cups has demonstrated its potential as a plasticizer or a water-reducing admixture in concrete. researchgate.net The inclusion of this recycled Na-PSS led to a significant increase in the slump of the concrete, allowing for a reduction in water content and a subsequent gain in compressive strength. researchgate.net The presence of the sulfonate group is key to these properties, as it increases the polymer's solubility in water and promotes strong interactions with cement particles. researchgate.net
The rheological properties of poly(sodium-4-styrenesulfonate) (PSS) solutions indicate its potential for use as a thickening agent or viscosity modifier in various formulations. polyelectrolyte.science The viscosity of PSS solutions is influenced by factors such as polymer concentration, molecular weight, and the ionic strength of the solution. polyelectrolyte.science
In aqueous solutions, PSS, as a polyelectrolyte, exhibits complex rheological behavior. polyelectrolyte.science At low salt concentrations, the specific viscosity of PSS solutions tends to decrease with added salt. polyelectrolyte.science However, at very high salt concentrations, an increase in specific viscosity has been observed. polyelectrolyte.science This suggests that PSS can be used to modulate the viscosity of formulations under specific ionic conditions. The interaction of high molecular weight PSS with materials like bentonite (B74815) has also been studied, showing that the viscosity of the suspension increases with both polymer concentration and the solids content. researchgate.net This property is relevant in applications where PSS is used to control the rheology of suspensions and dispersions. sigmaaldrich.com
Advanced Functional Coatings and Films
Poly(sodium-4-styrenesulfonate) (pNaSS) is utilized in the creation of advanced functional coatings and thin films due to its polyelectrolyte nature and ability to be grafted onto various surfaces. nih.govacs.orgnih.gov These coatings can be tailored for a range of applications, including improving the biocompatibility of medical implants and modifying the properties of electrodes. nih.govresearchgate.net
A two-step procedure has been developed to graft bioactive pNaSS thin films from titanium surfaces, which are commonly used in medical implants. nih.govacs.orgnih.gov This process involves first modifying the titanium surface with a cross-linker, followed by the grafting of the pNaSS film through atom transfer radical polymerization. acs.orgnih.gov Characterization of these films has shown them to be smooth and uniformly covering the surface. nih.govacs.orgnih.gov
In the field of electrochemistry, polyelectrolyte coatings of PSS have been assembled on glassy carbon/thin mercury film electrodes. researchgate.net The goal of these coatings is to create a high negative charge density within the thin polymeric film, which can facilitate the electrostatic accumulation of cations for analytical purposes. researchgate.net The performance of these PSS-coated electrodes is influenced by the molecular weight of the PSS and the mass loading of the polymer on the electrode surface. researchgate.net
Electroconductive and Antistatic Coatings
Poly(sodium 4-styrenesulfonate) (PSS) is a key component in the formulation of transparent, conductive coatings, primarily used for antistatic purposes. rsc.orgresearchgate.net Its efficacy is most notable when used as a charge-balancing dopant and stabilizer for intrinsically conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). The resulting complex, PEDOT:PSS, is a commercially significant aqueous dispersion that forms a transparent, conductive film upon drying. researchgate.net
Below is a table summarizing the key characteristics of PEDOT:PSS antistatic coatings:
| Property | Description |
| Conductive Polymer | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Stabilizer/Dopant | Poly(sodium 4-styrenesulfonate) (PSS) |
| Form | Aqueous dispersion |
| Film Properties | Transparent, conductive, antistatic |
| Conductivity Mechanism | Enhanced connectivity between PEDOT grains facilitated by the PSS matrix |
| Commercial Examples | Baytron® P, Baytron® PH 500 |
Modification of Metal-Organic Framework (MOF) Films
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials with high surface areas, making them attractive for applications in adsorption, separation, and catalysis. mdpi.com Post-synthetic modification (PSM) is a key strategy for introducing new functionalities into pre-synthesized MOFs without altering their underlying framework. rsc.org
A notable example of this is the functionalization of the amine-containing zirconium-based MOF, UiO-66-NH2, with poly(sodium 4-styrenesulfonate) brushes. mdpi.com This modification is achieved through surface-initiated atom transfer radical polymerization (SI-ATRP), which allows for the growth of high-density polymer chains from the MOF's surface. The resulting hybrid material, UiO-66-NH2@poly(NaSS), demonstrates a significantly enhanced and selective adsorption capacity for cationic dyes like methylene blue and basic fuchsin. mdpi.com The high concentration of sulfonate active sites on the polymer brushes creates strong electrostatic interactions with the cationic dye molecules, leading to their effective removal from aqueous solutions. mdpi.com
The table below presents the adsorption capacities of the modified MOF for various dyes, highlighting its selectivity.
| Adsorbate (Dye) | Maximum Adsorption Capacity (Qm) of UiO-66-NH2@poly(NaSS) (mg·g⁻¹) |
| Methylene Blue (MB) | 299.8 |
| Basic Fuchsin (BF) | 789.2 |
| Sudan I (SD I) | 6.340 |
| Neutral Red (NR) | 188.1 |
| Methyl Orange (MO) | 199.5 |
| Acid Chrome Blue K (AK) | 122.3 |
This research demonstrates the potential of using poly(sodium 4-styrenesulfonate) to tailor the surface properties of MOFs for specific separation and purification applications. mdpi.com
Catalysis in Organic Synthesis
The acidic form of polymerized styrenesulfonic acid, poly(styrenesulfonic acid) (PSSA), serves as a solid acid catalyst in a variety of organic reactions. These polymer-supported catalysts offer advantages over homogeneous catalysts, such as ease of separation from the reaction mixture and potential for reuse. sysu.edu.cn
One approach to creating these catalysts involves grafting PSSA onto a high-surface-area support, such as mesoporous silica (B1680970) (e.g., SBA-15). This is achieved through a multi-step synthesis that typically involves immobilizing an initiator on the silica surface, followed by the polymerization of sodium 4-styrenesulfonate, and finally, ion exchange to convert the sodium salt to the active sulfonic acid form. The resulting material possesses a high concentration of accessible acid sites within a structured porous environment.
These SBA-15-PSSA catalysts have shown high activity in esterification reactions, such as the reaction of oleic acid with n-butanol or acetic acid with n-heptanol. The catalytic performance is attributed to the presence of strong sulfonic acid groups combined with a somewhat hydrophobic polymer backbone, which can facilitate the interaction with organic reactants.
The following table summarizes the performance of an SBA-15-PSSA catalyst in the esterification of acetic acid with n-heptanol at 110 °C.
| Catalyst Load (g) | Reaction Time (min) | Acetic Acid Conversion (%) |
| 0.1 | 20 | >80 |
| 0.2 | 20 | >90 |
| 0.3 | 20 | >95 |
| 0.1 | 60 | ~100 |
| 0.2 | 60 | ~100 |
| 0.3 | 60 | ~100 |
The data indicates a rapid conversion within the first 20 minutes of the reaction, demonstrating the high efficiency of this polymer-supported catalyst.
Biomaterials (Strictly Non-Clinical, Research-Oriented Applications)
In the field of biomaterials, poly(sodium 4-styrenesulfonate) is used to modify the surface properties of membranes for research applications in bioseparation, such as protein fractionation. Many base membranes used in separation processes are hydrophobic (e.g., polypropylene (B1209903), polyethylene (B3416737) terephthalate), which can lead to fouling and reduced performance when in contact with biological fluids.
Grafting poly(sodium 4-styrenesulfonate) onto these membrane surfaces dramatically increases their hydrophilicity. This surface modification is often achieved through techniques like ultraviolet (UV) irradiation-initiated polymerization, where a photosensitizer is used to create reactive sites on the membrane surface from which the polymer chains can grow. The presence of the highly hydrophilic sulfonate groups on the grafted polymer chains leads to a significant reduction in the water contact angle of the membrane surface. For instance, a polypropylene hollow fiber membrane's water contact angle was shown to decrease from 110° to 46° after grafting with sodium p-styrene sulfonate.
This enhanced hydrophilicity improves the membrane's permeability to water and can help in reducing the non-specific adsorption of proteins, a crucial factor in protein fractionation processes. The table below illustrates the effect of grafting on the properties of a polypropylene hollow fiber membrane.
| Property | Original PP Membrane | Grafted PP Membrane (Grafting Degree: 13.3%) |
| Water Contact Angle | 110° | 46° |
| Permeation Flux | Lower | Increased to 102 L/(m²•h) (at 9% grafting degree) |
These modified membranes serve as valuable tools in laboratory settings for studying and optimizing the separation of protein mixtures.
Theoretical and Computational Investigations of Beta Styrenesulfonic Acid Sodium Salt
Molecular Modeling and Simulation of Monomer and Polymer Structures
Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of both the beta-styrenesulfonic acid sodium salt monomer and its polymer, poly(sodium styrenesulfonate) (PSS). These computational methods bridge the gap between chemical structure and macroscopic properties.
Recent advancements have focused on developing accurate coarse-grained (CG) models for PSS in aqueous solutions. These models simplify the representation of the polymer, reducing computational cost while retaining essential physical characteristics. Bayesian optimization techniques have been employed to create explicit solvent CG models of PSS that can accurately reproduce both the polymer's structure and its dynamic properties in solution. These machine-learned models are benchmarked against atomistic simulations and experimental data to ensure their predictive power, capturing key metrics like chain statistics and solution structure.
Molecular dynamics (MD) simulations have been a cornerstone in studying the configuration of PSS. These simulations model the interactions between atoms over time, providing a detailed picture of how the polymer chain behaves. For instance, MD simulations have been used to predict that PSS molecules behave as flexible rods, and that their effective length and shape can change significantly with the ionic strength of the surrounding solution. At low electrolyte concentrations, the polymer chain is more extended, while at higher concentrations, a significant folding of the molecule is predicted, with shapes resembling a semicircle or torus.
These modeling efforts are crucial for designing novel polymers with specific, tunable structural and viscoelastic properties for a wide range of applications.
Density Functional Theory (DFT) Studies for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool for studying the mechanisms of polymerization reactions, providing insights into transition states, activation energies, and the influence of catalysts and solvents. sci-hub.senih.gov
While DFT studies specifically on the polymerization of this compound are not extensively detailed in the literature, the principles can be understood from research on similar styrene (B11656) compounds. DFT calculations have been successfully applied to elucidate the elementary processes of the anionic polymerization of styrene with organolithium initiators in non-polar solvents. nih.gov These studies calculate the geometries of monomeric and dimeric species, their dissociation energies, and the reaction pathways for the addition of styrene to the active polymer chain ends. nih.gov The calculated reaction barrier enthalpies have shown good agreement with experimentally observed activation energies. nih.gov
Furthermore, DFT has been used to explore the stereochemistry of styrene polymerization. For example, calculations have shown how certain additives can influence the formation of isotactic-rich polystyrene by altering the free energies of the isomeric transition states during monomer addition. nih.gov In the absence of such additives, the transition states are found to be energetically similar, leading to atactic polymers. nih.gov DFT is also employed to investigate polymerization catalyzed by various metal complexes, revealing how ligand structure and the charge on the central metal atom can affect catalytic activity and selectivity for specific monomer insertion pathways (e.g., 2,1-insertion vs. 1,2-insertion). bohrium.com These computational studies are invaluable for understanding and optimizing controlled polymerization processes like Atom Transfer Radical Polymerization (ATRP), which is used to synthesize well-defined PSS. researchgate.net
Studies on Polymer Conformation and Intermolecular Interactions in Solution
The conformation of poly(sodium styrenesulfonate), a strong polyelectrolyte, in solution is highly dependent on the ionic strength of the medium. Theoretical and computational studies, complemented by experimental data, have provided a detailed understanding of these conformational changes.
At very low ionic strengths (e.g., in salt-free aqueous solutions), strong electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone forces the chain into a highly extended, rigid-rod-like conformation. As the concentration of a low-molecular-mass salt (like sodium chloride) is increased, the added counterions screen the electrostatic repulsions between the sulfonate groups. This screening allows the polymer chain to become more flexible and adopt a more coiled conformation.
Further increases in ionic strength to very high levels can cause the polymer to transition from a swollen coil to a more compact, globular state. This behavior is influenced by the hydrophobicity of the polymer's backbone. The level of compaction at high ionic strength is determined by the degree of hydrophobicity of the polymer chains.
Molecular dynamics simulations and theoretical models are used to quantify these conformational characteristics. Parameters such as the statistical Kuhn segment length (a measure of chain stiffness) and the hydrodynamic diameter of the polymer chain can be estimated. These studies show a clear correlation between the ionic strength of the solution and the conformational parameters of the PSS macromolecules.
Table 1: Conformational Parameters of Poly(sodium styrenesulfonate) in Different Solutions
| Solvent System | Equilibrium Rigidity (A) (nm) | Hydrodynamic Radius (RH) (nm) | Conformation |
|---|---|---|---|
| Salt-free H₂O | Not specified | Not specified | Rigid Rod |
| 0.2 M NaCl | 5.3 ± 1.5 | Not specified | Coil |
| 4.17 M NaCl | Not specified | Not specified | Near Globular |
| 0.15 M NaCl | Not specified | 4.0 | Coil |
| 5 x 10⁻³ M NaCl | Not specified | 3.1 | Extended Coil |
Environmental Chemical Fate and Transformation of Beta Styrenesulfonic Acid Sodium Salt
Pathways of Chemical Transformation in Environmental Matrices
The transformation of Beta-Styrenesulfonic Acid Sodium Salt in the environment can occur through several pathways, including photodegradation and hydrolysis. The stability of its polymerized form is a key factor in its environmental persistence.
Photodegradation: The polystyrene backbone of PSS is susceptible to photodegradation when exposed to ultraviolet (UV) radiation, particularly in the presence of air. This process, known as photo-oxidative degradation, involves the breaking of polymer chains (chain scission), the formation of new links between chains (cross-linking), and the generation of free radicals. nih.gov The absorption of UV light can lead to the dissociation of a polystyryl radical. This radical reacts with oxygen to form peroxy radicals, which can undergo further reactions leading to chain scission and the formation of carbonyl compounds. nih.gov This process can result in discoloration (yellowing) and embrittlement of the polymer material. nih.gov
Hydrolysis: While the sodium salt itself is stable against hydrolysis, the polymeric form can be influenced by it. For instance, cross-linking points in some poly(styrenesulfonate) membranes, particularly those with ester or amide groups, can be susceptible to hydrolysis under conditions of high temperature, humidity, and acidity. acs.org Studies on surfaces grafted with poly(sodium styrene (B11656) sulfonate) (pNaSS) have shown that the grafted polymer can be removed over time through hydrolytic degradation, especially under simulated physiological conditions. nih.gov One study noted that pNaSS grafting accelerated the hydrolytic degradation of polycaprolactone (B3415563) (PCL) films. nih.gov
Biodegradation: The presence of poly(sodium 4-styrenesulfonate) can influence the biodegradation of other materials. When grafted onto biodegradable polyesters like polycaprolactone (PCL), it has been shown to accelerate the degradation rate of the base polymer. nih.govresearchgate.net This is partly attributed to the introduction of hydrophilic sulfonate groups, which increases the material's swelling and facilitates hydrolytic degradation. nih.gov
Other Degradation Pathways: Ultrasonic irradiation has been shown to cause the degradation of poly(sodium 4-styrene sulfonate), creating fragment radicals in the process. researchgate.net
Interaction with Environmental Components
Poly(styrenesulfonate) (PSS), being a polyelectrolyte, actively interacts with various components found in environmental matrices like soil and water. These interactions are primarily governed by electrostatic forces, but non-electrostatic interactions also play a significant role.
The modification of soil particles with polyelectrolytes can alter the charging behavior of the soil, which often contains metal oxides and organic matter. researchgate.net This change is due to the presence of charged sulfonate groups in the PSS molecules. researchgate.net
Interaction with Metal Oxides: A key component of many soils is alumina (Al₂O₃). The adsorption of PSS onto alumina particles is influenced by several factors:
pH: PSS adsorption onto small alumina particles significantly decreases as the pH increases from 4 to 9. researchgate.net This is because the surface of alumina becomes less positive at higher pH, reducing the electrostatic attraction for the negatively charged PSS.
Ionic Strength: An increase in salt concentration (e.g., NaCl) can enhance the adsorption of PSS, particularly at low ionic strengths. researchgate.net This suggests that both electrostatic and non-electrostatic interactions control the adsorption process. The salt ions can shield the electrostatic repulsion between the adsorbed PSS molecules, allowing more polymer to adsorb.
Adsorbent Dosage: Increasing the amount of alumina particles generally leads to a higher amount of PSS adsorption due to the greater availability of surface area and binding sites. researchgate.net
Table 1: Factors Affecting Adsorption of PSS onto Alumina Particles
| Factor | Observation | Mechanism |
|---|---|---|
| Increasing pH (4 to 9) | Decreased adsorption | Reduced positive surface charge on alumina, leading to weaker electrostatic attraction. researchgate.net |
| Increasing Ionic Strength (0 to 50 mM NaCl) | Increased adsorption | Shielding of electrostatic repulsion between adsorbed polyelectrolyte molecules, allowing for a more compact layer. researchgate.net |
| Increasing Adsorbent Dosage | Increased adsorption | Greater total surface area and number of available binding sites. researchgate.net |
Role in Environmental Remediation Technologies (e.g., Adsorption, Flocculation)
The unique properties of this compound and its polymer make them valuable in various environmental remediation technologies, primarily as adsorbents and flocculants.
Adsorption: Materials modified with PSS are effective in removing pollutants from water.
Dye Removal: PSS-coated filter paper has demonstrated high efficiency in removing dyes like methylene (B1212753) blue from water, highlighting its potential for water purification applications. mdpi.com Composite hydrogels containing poly(sodium-4-styrenesulfonate) have also been investigated for the adsorption of dyes such as Rhodamine B. nih.gov
Antibiotic Removal: A magnetic polystyrene sulfonate sodium material was developed for the adsorption of sulfonamide antibiotics. nih.gov This material showed a static saturation adsorption capacity of 33.53 mg/g for sulfamerazine. nih.gov
General Pollutant Removal: The modification of soil particles with polyelectrolytes like PSS can be used to enhance the removal of organic pollutants during environmental remediation. researchgate.netresearchgate.net
Table 2: Adsorption Kinetics for Rhodamine B by PSS-based Hydrogels
| Kinetic Model | Parameters | Value |
|---|---|---|
| Pseudo-first-order | qₑ (mg/g) | Varies by hydrogel composition |
| k₁ (1/min) | Varies by hydrogel composition | |
| Pseudo-second-order | qₑ (mg/g) | Varies by hydrogel composition |
| k₂ (g/mg·min) | Varies by hydrogel composition |
Data adapted from studies on composite hydrogels, indicating that the adsorption kinetics are best described by the pseudo-second-order model. nih.gov
Flocculation: PSS is used as a flocculant in water treatment. hoochemtec.com Its polyelectrolyte nature allows it to bridge between suspended particles, causing them to aggregate and settle out. The effectiveness of PSS in flocculating microgel particles has been studied, often in conjunction with salts like sodium chloride. bris.ac.uk
Future Research Directions and Emerging Trends in Beta Styrenesulfonic Acid Sodium Salt Chemistry
Development of Sustainable Synthesis Routes
The traditional synthesis of sodium p-styrene sulfonate often involves harsh reaction conditions and the use of solvents, which can have environmental drawbacks. juliantrubin.comgoogle.com A significant emerging trend is the development of more sustainable and "green" synthesis routes. Future research is focused on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances.
One promising approach involves solvent-free continuous sulfonation processes. For instance, a method has been developed where brominated ethylbenzene (B125841) is continuously reacted with gaseous sulfur trioxide in a combined-type sulfonation reactor. google.com This is followed by neutralization with liquid caustic soda and subsequent heating to remove bromine, yielding the final product. google.com This method aims to lower costs, improve product quality, and reduce air pollution by avoiding solvent volatilization. google.com
Another area of investigation is the refinement of sulfonation techniques for polystyrene to produce PSSNa. While traditional methods can lead to side reactions like double substitutions and crosslinking, milder conditions often result in incomplete sulfonation. juliantrubin.com Research into catalysts and reaction conditions that can achieve high degrees of sulfonation without degrading the polymer backbone is crucial for producing high-quality PSSNa from waste polystyrene, contributing to a circular economy. researchgate.net The table below summarizes key aspects of emerging sustainable synthesis strategies.
| Synthesis Strategy | Key Features | Potential Advantages | Research Focus |
| Solvent-Free Continuous Sulfonation | Utilizes gaseous sulfur trioxide and avoids organic solvents. google.com | Reduced environmental pollution, lower costs, improved safety. google.com | Optimization of reactor design and process parameters for continuous production. |
| Catalytic Sulfonation of Polystyrene | Employs catalysts like silver sulfate (B86663) to improve sulfonation efficiency of polystyrene. researchgate.net | Enables upcycling of waste polystyrene into a valuable polyelectrolyte. researchgate.net | Development of more efficient and recyclable catalysts to achieve complete and controlled sulfonation. |
| Plasma-Induced Polymerization | Uses dielectric barrier discharge (DBD) plasma to polymerize the monomer without chemical initiators. mdpi.com | Energy-efficient, rapid, and can be performed under ambient conditions. mdpi.com | Scalability of the process and exploring its use for creating functionalized porous materials. mdpi.com |
Tailored Polymeric Architectures and Advanced Composites
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become indispensable tools. juliantrubin.comresearchgate.net These methods enable the synthesis of well-defined PSSNa with narrow molecular weight distributions and complex architectures. nih.govresearchgate.net For example, researchers have successfully synthesized PSSNa comb polymers by first creating a polystyrene backbone with specific points for branch attachment, followed by sulfonation. researchgate.net
The incorporation of PSSNa into advanced composites is another rapidly growing area. By combining this polyelectrolyte with other materials, scientists are creating hybrid systems with synergistic properties.
Graphene Composites : PSSNa is used as a stabilizer to prevent the restacking of graphene sheets, creating a support for platinum nanoparticles. rsc.org The resulting composite (Pt-PSS-G) exhibits enhanced catalytic activity and stability for methanol (B129727) oxidation, which is relevant for fuel cell technology. rsc.org The aromatic rings of PSS can form π-π interactions with the graphene surface, facilitating good dispersion and strong interfacial adhesion. chemicalbook.com
Clay Nanocomposites : PSSNa can be polymerized in the presence of clays (B1170129) like bentonite (B74815) and kaolinite (B1170537) to form polymer-clay nanocomposites (PCNCs). nih.gov These "geomimetic" materials show high water-retention capacity and cation exchange capacity, suggesting potential applications in agriculture for improving soil quality. nih.gov
Bioactive Surface Coatings : Architecture-controlled PSSNa can be grafted onto surfaces like titanium to improve their biocompatibility. nih.gov Using techniques that combine RAFT polymerization and bio-adhesive molecules like dopamine, researchers can create surfaces that promote osteoblast cell adhesion and differentiation, which is significant for medical implants. nih.govresearchgate.net
The table below highlights research findings on tailored PSSNa architectures and composites.
| Polymeric Architecture/Composite | Synthesis/Fabrication Method | Key Findings & Properties | Potential Application |
| Architecture-Controlled PSSNa Grafts | RAFT polymerization and thiol-ene chemistry on titanium surfaces. nih.gov | Creates well-defined polymer grafts with narrow dispersity; enhances osteoblast cell adhesion. nih.gov | Bioactive coatings for medical implants. nih.gov |
| PSSNa-Graphene-Pt Nanocomposite | In-situ synthesis of Pt nanoparticles on PSS-functionalized graphene supports. rsc.org | PSS prevents graphene stacking and improves mass transport; higher catalytic activity for methanol oxidation. rsc.org | Fuel cell catalysts. rsc.org |
| PSSNa-Clay Nanocomposites | Free radical polymerization of NaSS in the presence of organoclays. nih.gov | High water-retention (>2900%) and cation exchange capacity (>112 meq/100 g). nih.gov | Soil conditioners for agriculture and environmental remediation. nih.gov |
| PSSNa Comb Polymers | Anionic polymerization followed by chloromethylation, grafting, and sulfonation. researchgate.net | Creates well-defined comb structures with potential use as viscosity modifiers. researchgate.net | Industrial additives, biomimetic systems. researchgate.net |
Exploration of Novel Catalytic and Material Applications
The unique properties of beta-styrenesulfonic acid sodium salt and its polymer are driving the exploration of a diverse range of new applications. Its ionic nature, water solubility, and chemical stability make it a versatile component in various advanced materials. chemicalbook.commdpi.com
Emerging applications include:
Forward Osmosis : PSSNa is being investigated as a "draw solute" for forward osmosis (FO), a water treatment technology. chemicalbook.com Its ability as an ionic polymer to generate high osmotic pressure can lead to higher water flux, while its large molecular size results in lower reverse salt flux compared to small molecule salts. chemicalbook.comresearchgate.net
Ion Separation and Water Treatment : PSSNa is used to create adsorption ultrafiltration membranes for removing heavy metals from water. chemicalbook.com It can also be introduced into metal-organic framework (MOF) films, where the sulfonate groups modify the pore walls, enabling the separation of different ions. chemicalbook.com
Energy Storage and Conversion : Research is exploring the use of PSSNa as a component in polymer electrolytes for batteries. juliantrubin.com Its ionic conductivity and ability to form gels are being investigated for potential replacements for traditional liquid electrolytes. juliantrubin.com Additionally, its role in proton exchange membranes for fuel cells continues to be an active area of research. mdpi.com
Biomedical Applications : PSSNa is being incorporated into hydrogels for controlled drug delivery. mdpi.com For example, hydrogels made from PSSNa and poly(acrylic acid) have been shown to exhibit pH-sensitive swelling, allowing for the controlled release of drugs like ketorolac (B1673617) tromethamine. mdpi.com It is also used to functionalize biodegradable polymers like polycaprolactone (B3415563) (PCL) to improve cell adhesion and bioactivity for tissue engineering applications. chemicalbook.com
Advanced Analytical Methodologies for Complex Systems
As the complexity of PSSNa-based materials increases, so does the need for advanced analytical techniques to characterize their structure, properties, and behavior in complex environments. Future research will rely heavily on the development and application of sophisticated methodologies to gain deeper insights.
Surface-Specific Techniques : For analyzing thin films and surface modifications, a multi-technique approach is often necessary. Techniques like X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Atomic Force Microscopy (AFM), and Sum Frequency Generation (SFG) vibration spectroscopy are being used to provide detailed information about the elemental composition, molecular structure, morphology, and orientational order of PSSNa grafted onto surfaces. nih.gov
Solution-State Characterization : Understanding the behavior of PSSNa in solution, especially its interactions with other molecules, is critical. Synchrotron-based Small-Angle X-ray Scattering (SAXS) is used to probe the conformation of polymer chains in solution. mdpi.com Diafiltration is another powerful technique for studying the binding interactions between PSSNa and small molecules, such as drugs. mdpi.com
Chromatographic and Spectroscopic Methods : High-Performance Liquid Chromatography with UV detection (HPLC-UV) is being developed for the quantitative analysis of organic impurities in PSSNa raw material and finished products. akjournals.com For detailed structural characterization, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy remain essential tools for determining features like the degree of sulfonation. acs.org Aqueous triple-detector size exclusion chromatography (SEC) is vital for characterizing the molecular weight and distribution of complex architectures like comb polymers. researchgate.net
Electrochemical Analysis : The Electrochemical Quartz Crystal Microbalance (EQCM) is an emerging tool for studying the deposition and properties of PSSNa-containing composite films in real-time. nih.gov This technique can measure mass changes at the nanogram level, providing insights into the incorporation of PSSNa into conductive polymer matrices like polyaniline. nih.gov
The table below summarizes some of the advanced analytical techniques being applied to study PSSNa systems.
| Analytical Technique | Information Obtained | Application Example |
| XPS & ToF-SIMS | Elemental composition and molecular information of the outermost surface layers. nih.gov | Characterizing the successful grafting of PSSNa onto functionalized titanium surfaces. nih.gov |
| Synchrotron-SAXS | Polymer chain conformation and fractal dimensions in solution. mdpi.com | Studying the interaction and complexation between PSSNa and aromatic drug molecules. mdpi.com |
| HPLC-UV | Quantitative analysis of trace-level organic impurities. akjournals.com | Quality control of bulk PSSNa and its finished products. akjournals.com |
| Aqueous Triple-Detector SEC | Molecular weight, molecular weight distribution, and hydrodynamic radius. researchgate.net | Characterization of architecturally complex PSSNa comb polymers. researchgate.net |
| EQCM | Mass changes during electrochemical deposition of composite films. nih.gov | Studying the incorporation of PSSNa into polyaniline composite deposits. nih.gov |
Q & A
Q. What are the standard laboratory synthesis methods for beta-Styrenesulfonic Acid Sodium Salt?
this compound is typically synthesized via free-radical polymerization of sodium 4-styrenesulfonate monomers. A common approach involves copolymerization with other monomers (e.g., polyethylene glycol derivatives) under nitrogen atmosphere to prevent oxidation. Post-synthesis purification often includes dialysis against deionized water to remove unreacted monomers, followed by lyophilization . For structural confirmation, ensure the product matches the synonyms listed in authoritative databases (e.g., "Sodium 4-vinylbenzenesulfonate" or "p-Styrenesulfonic acid sodium salt") .
Q. What safety protocols are critical when handling this compound?
- Storage: Store in a cool, dry environment (flash point: 26°C) and avoid exposure to open flames .
- Handling: Use PPE (gloves, goggles) due to its classification as a skin irritant (Skin Irrit. 2) and potential respiratory system effects .
- Waste disposal: Follow WGK 3 regulations (German water hazard class) for environmentally safe disposal, as it is highly hazardous to aquatic life .
Q. How can researchers confirm the structural integrity of this compound?
- FTIR: Identify sulfonate (-SO₃⁻) stretching vibrations at ~1040 cm⁻¹ and ~1180 cm⁻¹ .
- NMR: Use ¹H NMR in D₂O to resolve peaks for the vinyl group (~6.5–6.7 ppm for CH₂=CH-) and aromatic protons (~7.5 ppm) .
- Elemental analysis: Verify sodium and sulfur content via inductively coupled plasma (ICP) or combustion analysis .
Advanced Research Questions
Q. What strategies optimize this compound incorporation into conductive hydrogels for neural tissue engineering?
- Doping ratio: Adjust the molar ratio of this compound to polypyrrole (PPy) during electropolymerization to enhance conductivity. For example, a 1:1 ratio improved charge transfer in OPF-PPy hydrogels .
- Hydration control: Maintain hydrogel hydration levels during conductivity testing, as water content significantly impacts ionic mobility .
- Characterization: Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to evaluate conductivity changes .
Q. How can discrepancies in reported sulfonate group reactivity be resolved during copolymerization?
- Reaction conditions: Monitor pH (ideally neutral to slightly basic) to prevent sulfonate protonation, which reduces solubility and reactivity .
- Crosslinking agents: Introduce crosslinkers like PEG-DA to stabilize the polymer matrix and mitigate side reactions .
- Kinetic studies: Use real-time FTIR or Raman spectroscopy to track monomer consumption rates and identify side products .
Q. What advanced techniques validate the purity of this compound in complex matrices?
- Ion chromatography (IC): Quantify residual sulfate or sulfite ions with a detection limit of <1 ppm .
- X-ray photoelectron spectroscopy (XPS): Analyze surface composition to detect contaminants (e.g., unreacted styrenesulfonic acid) .
- Thermogravimetric analysis (TGA): Assess thermal stability and decompose organic impurities below 300°C .
Methodological Considerations
Q. How should solubility tests be designed for this compound in aqueous systems?
- Procedure: Prepare saturated solutions at 25°C, filter undissolved salt, and evaporate the solvent to calculate solubility (g/100 mL).
- pH dependence: Test solubility across pH 2–10, as sulfonate groups exhibit pH-dependent hydration .
- Validation: Compare results against literature values (e.g., Sigma-Aldrich technical sheets) to identify anomalies .
Q. What experimental controls are essential for reproducibility in this compound-based polymer synthesis?
- Oxygen exclusion: Use Schlenk lines or nitrogen purging to prevent radical scavenging by O₂ .
- Monomer purity: Pre-purify sodium 4-styrenesulfonate via recrystallization in ethanol/water mixtures .
- Temperature gradients: Maintain isothermal conditions (±1°C) during polymerization to ensure consistent chain growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
